Substance P (1-9)

Übersicht

Beschreibung

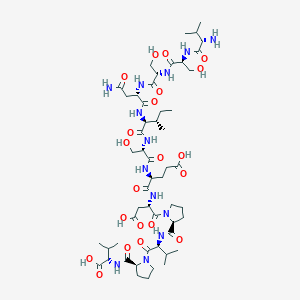

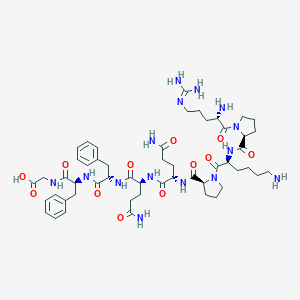

Substanz P (1-9) ist ein Nonapeptid, d. h. es besteht aus neun AminosäurerestenSubstanz P ist im zentralen und peripheren Nervensystem weit verbreitet und an verschiedenen physiologischen Prozessen beteiligt, darunter Schmerzempfindung, Entzündungen sowie die Regulierung von Stimmung und Angst .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Substanz P (1-9) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), ein Verfahren, das die schrittweise Addition von Aminosäuren an eine wachsende Peptidkette ermöglicht. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an einen festen Harzträger. Anschliessend werden die nachfolgenden Aminosäuren nacheinander in einer bestimmten Reihenfolge hinzugefügt, wobei Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) die Peptidbindungsbildung erleichtern. Das Peptid wird dann vom Harz abgespalten und mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Substanz P (1-9) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in grösseren Massstäben. Automatisierte Peptidsynthesizer werden oft eingesetzt, um den Prozess zu rationalisieren, und grosstechnische Reinigungstechniken wie präparative HPLC werden verwendet, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Substanz P (1-9) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Reduktionsreaktionen können die Oxidation von Methionin umkehren.

Substitution: Aminosäurereste innerhalb des Peptids können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) wird häufig als Oxidationsmittel verwendet.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden verwendet, um oxidiertes Methionin zu reduzieren.

Substitution: Die Aminosäurensubstitution erfolgt typischerweise während des Syntheseprozesses unter Verwendung geschützter Aminosäurederivate

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid-haltige Peptide.

Reduktion: Reduzierte Peptide mit wiederhergestellten Methioninresten.

Substitution: Peptidanaloga mit veränderten Aminosäuresequenzen

Wissenschaftliche Forschungsanwendungen

Substanz P (1-9) findet in einer Vielzahl wissenschaftlicher Forschungsbereiche Anwendung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersucht wegen seiner Rolle in der Zellsignalisierung, insbesondere im Nerven- und Immunsystem.

Medizin: Erforscht wegen seines potenziellen therapeutischen Nutzens bei der Schmerzbehandlung, Entzündungen und affektiven Störungen.

Industrie: Eingesetzt bei der Entwicklung von peptidbasierten Medikamenten und Diagnostika .

Wirkmechanismus

Substanz P (1-9) übt seine Wirkung aus, indem es an den Neurokinin-1-Rezeptor (NK1R) bindet, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert es intrazelluläre Signalwege, die zu verschiedenen physiologischen Reaktionen führen. Zu diesen Signalwegen gehört die Aktivierung der Phospholipase C (PLC), die Inositoltrisphosphat (IP3) und Diacylglycerol (DAG) erzeugt, was zur Freisetzung von Kalziumionen und Aktivierung der Proteinkinase C (PKC) führt. Diese Signalereignisse führen zur Modulation der Schmerzempfindung, Entzündungen und anderer Prozesse .

Wirkmechanismus

Substance P (1-9) exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses. These pathways include the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium ions and activation of protein kinase C (PKC). These signaling events result in the modulation of pain perception, inflammation, and other processes .

Vergleich Mit ähnlichen Verbindungen

Substanz P (1-9) ist anderen Tachykinin-Peptiden ähnlich, wie z. B. Neurokinin A und Neurokinin B. Es zeichnet sich durch seine spezifische Sequenz und die physiologischen Effekte aus, die es vermittelt. Während Neurokinin A und Neurokinin B ebenfalls an NK1R binden, haben sie unterschiedliche Affinitäten und lösen unterschiedliche Reaktionen aus. Substanz P (1-9) ist besonders bemerkenswert wegen seiner Rolle bei der Schmerzempfindung und Entzündungen .

Liste ähnlicher Verbindungen

- Neurokinin A

- Neurokinin B

- Neuropeptid Y

- Vasoaktives Darmpeptid

- Calcitonin-Gen-verwandtes Peptid

Eigenschaften

IUPAC Name |

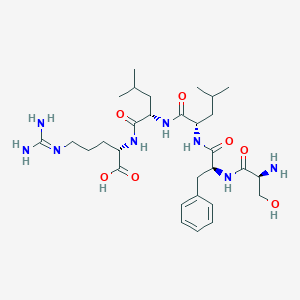

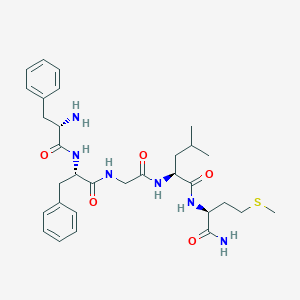

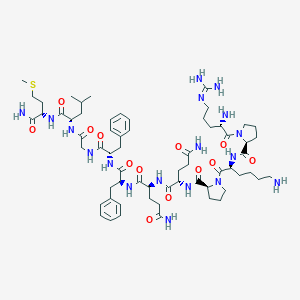

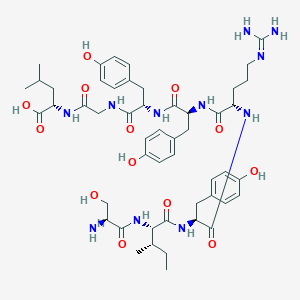

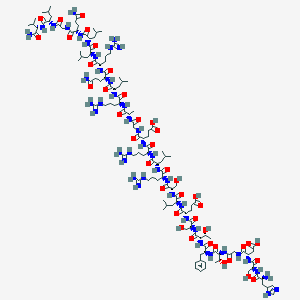

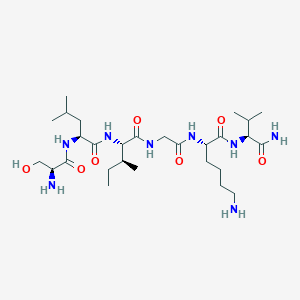

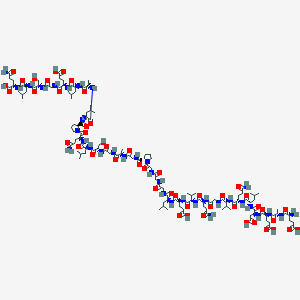

2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHHQLNFRHVTSN-TZPCGENMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N15O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57468-17-4 | |

| Record name | Substance P (1-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057468174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

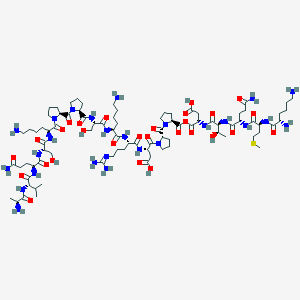

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

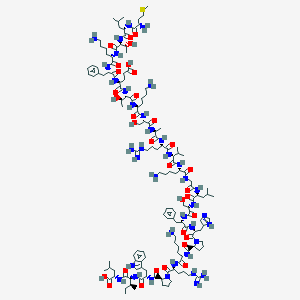

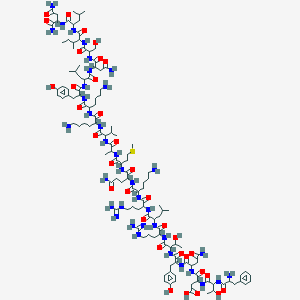

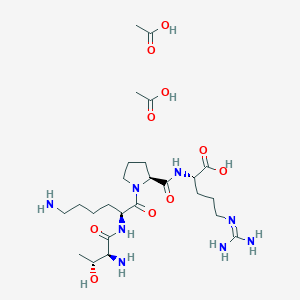

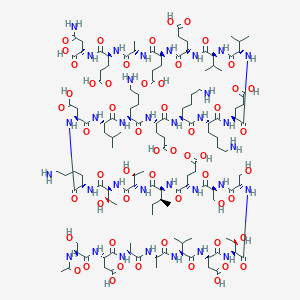

Feasible Synthetic Routes

Q1: How does Substance P (1-9) differ from Substance P in terms of its interaction with the Substance P receptor?

A: Research indicates that Substance P (1-9) exhibits minimal interaction with the Substance P receptor, unlike the full Substance P molecule. While Substance P demonstrates high affinity for its receptor in guinea pig lung tissues, particularly in the presence of neutral endopeptidase inhibitors, Substance P (1-9) does not compete for these binding sites even at high concentrations (1 μM) []. This suggests that the C-terminal portion of Substance P, absent in Substance P (1-9), plays a crucial role in receptor binding and subsequent biological activity.

Q2: Substance P and Neurokinin A are both tachykinins. How does Substance P (1-9) compare to these in terms of its effects on allergic rhinitis symptoms?

A: Research on allergic rhinitis patients shows a distinct pattern of response to different tachykinins. Substance P triggers a significant increase in nasal airway resistance (NAR), pointing to an NK1 receptor-mediated mechanism []. While Neurokinin A also increases NAR, its effect is notably weaker. Interestingly, Substance P (1-9), unlike Substance P and Neurokinin A, does not elicit any significant changes in NAR, suggesting it does not activate the pathways responsible for vasodilation and nasal obstruction in this context [].

Q3: What insights do studies on human angiotensin-converting enzyme (ACE) provide about the potential interaction of Substance P (1-9) with this enzyme?

A: Research exploring the degradative action of human ACE, derived from various tissues and fluids, on tachykinins indicates that while Substance P is readily cleaved, Substance P (1-9) demonstrates inhibitory action on ACE activity without being degraded by the enzyme []. This suggests a potential modulatory role for Substance P (1-9) in ACE function. This finding warrants further investigation to explore its potential therapeutic implications.

Q4: Are there any documented abnormalities in the processing of Substance P (1-9) within the basal ganglia, particularly in relation to L-DOPA-induced dyskinesia?

A: While research points to abnormal processing of neuropeptides, including Substance P, within the basal ganglia in the context of L-DOPA-induced dyskinesia [], specific information regarding Substance P (1-9) processing in this context is not available in the provided abstracts. Further research is needed to determine if Substance P (1-9) metabolism is similarly affected and whether this contributes to the observed dyskinesia.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.